molecular formula C19H20ClNO4S B3575904 ETHYL 2-(4-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

ETHYL 2-(4-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

Cat. No.: B3575904
M. Wt: 393.9 g/mol
InChI Key: AVZPERDWRIPGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(4-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines elements of thieno[2,3-c]pyran and benzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with an appropriate amine to form the benzamido intermediate. This intermediate is then reacted with a thieno[2,3-c]pyran derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamido group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents. For example, oxidation reactions might be performed at elevated temperatures in aqueous or organic solvents, while reduction reactions are often carried out at lower temperatures in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield carboxylic acids or ketones, reduction can produce alcohols or amines, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

ETHYL 2-(4-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the thieno[2,3-c]pyran moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

ETHYL 2-(4-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Ethyl 3-(4-chlorobenzamido)-2-oxo-6-phenyl-2H-pyran-5-carboxylate: This compound has a similar benzamido group but differs in the pyran ring structure, leading to different chemical and biological properties.

    Methyl 2-oxo-2H-pyran-3-carboxylate: This compound lacks the benzamido and thieno groups, resulting in distinct reactivity and applications.

    Other thieno[2,3-c]pyran derivatives:

Properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c1-4-24-18(23)15-13-9-19(2,3)25-10-14(13)26-17(15)21-16(22)11-5-7-12(20)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZPERDWRIPGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(4-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(4-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(4-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Reactant of Route 4
ETHYL 2-(4-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Reactant of Route 5
ETHYL 2-(4-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Reactant of Route 6
ETHYL 2-(4-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

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